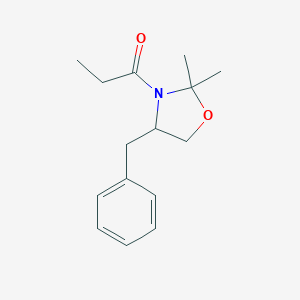![molecular formula C12H12N2OS2 B282159 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTS belongs to the class of thiazolidine-2,4-dithione derivatives and is widely used as a reagent in organic synthesis, as well as in biochemical and physiological research.
Mécanisme D'action
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione exhibits a unique mechanism of action that involves the formation of a thiosemicarbazone intermediate, which can react with various nucleophiles, such as amino acids and peptides. This reaction can lead to the formation of stable complexes that can be used to study the structure and function of various proteins and enzymes.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in important physiological processes. 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has also been shown to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has several advantages as a reagent in lab experiments. It is easy to synthesize, stable, and exhibits a unique mechanism of action that allows for the formation of stable complexes with various nucleophiles. However, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione in scientific research. One potential application is in the field of drug discovery, where 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used as a lead compound for the development of new drugs. Another potential direction is in the study of protein-ligand interactions, where 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used to investigate the structure and function of various proteins and enzymes. Additionally, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used in the development of new materials, such as polymers and nanoparticles, due to its unique chemical properties.
Conclusion
In conclusion, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized by a simple method and has been used as a reagent in organic synthesis, as well as in biochemical and physiological research. 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione exhibits a unique mechanism of action that allows for the formation of stable complexes with various nucleophiles, making it a valuable tool in the study of protein-ligand interactions. While 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has some limitations, it has several potential applications in various fields of scientific research, making it an important compound for future studies.
Méthodes De Synthèse
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be synthesized by the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis to prepare a wide range of thiazolidine-2,4-dithione derivatives. In biochemical research, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been used to investigate the mechanism of action of various enzymes and proteins.
Propriétés
Formule moléculaire |
C12H12N2OS2 |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7+ |
Clé InChI |
ILHPWNRSMANFEJ-JXMROGBWSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=S)NC(=S)O2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)

![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)

![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)

![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)

![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)